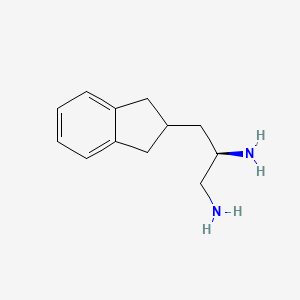
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is a chiral diamine compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a 2,3-dihydro-1H-inden-2-yl group attached to the 1,2-propanediamine backbone, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dihydro-1H-indene and 1,2-diaminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or chloroform. The reaction temperature is maintained at a moderate level to ensure the desired product formation.
Catalysts and Reagents: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction. Common reagents include reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. Industrial production methods also emphasize safety and environmental considerations, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions result in a variety of substituted derivatives.
Scientific Research Applications
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. Its chiral nature allows for selective binding to target molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediamine, 3-phenyl-, (2R)-: A similar compound with a phenyl group instead of the 2,3-dihydro-1H-inden-2-yl group.
1,2-Propanediamine, 3-(4-methylphenyl)-, (2R)-: Another analog with a 4-methylphenyl group.
Uniqueness
1,2-Propanediamine, 3-(2,3-dihydro-1H-inden-2-yl)-, (2R)- is unique due to the presence of the 2,3-dihydro-1H-inden-2-yl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and fine chemicals, offering advantages in terms of selectivity and reactivity.
Properties
CAS No. |
398490-76-1 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(2R)-3-(2,3-dihydro-1H-inden-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C12H18N2/c13-8-12(14)7-9-5-10-3-1-2-4-11(10)6-9/h1-4,9,12H,5-8,13-14H2/t12-/m1/s1 |
InChI Key |
BILHCHHGXWLLQT-GFCCVEGCSA-N |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)C[C@H](CN)N |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


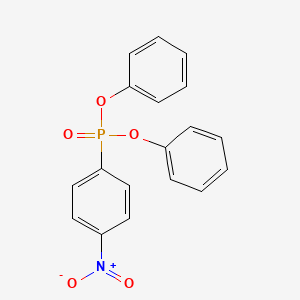

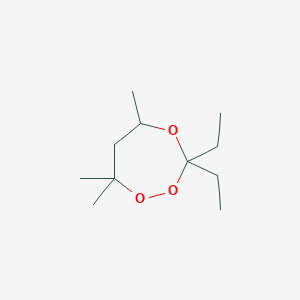
![[(1S)-1-dimethoxyphosphorylethyl] benzoate](/img/structure/B14241285.png)
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
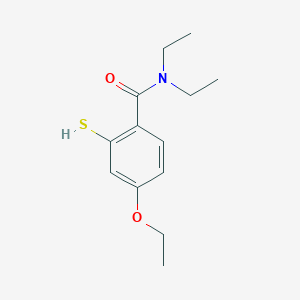
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
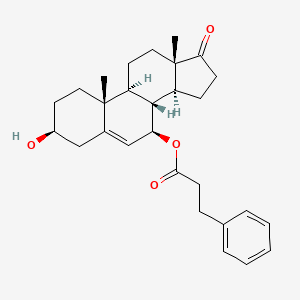
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
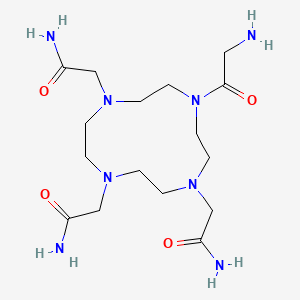
![N-[4-[2-Ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14241342.png)
